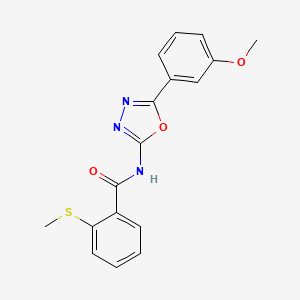
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound with potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities. MMB has been shown to exhibit promising anti-cancer and anti-inflammatory effects in various in vitro and in vivo models.
科学的研究の応用
Disposition and Metabolism Studies
One area of research involves the disposition and metabolism of compounds in living organisms. For instance, the study by Renzulli et al. (2011) on SB-649868, a novel orexin 1 and 2 receptor antagonist, elucidates how the compound is metabolized and eliminated in humans, primarily via feces, with only negligible amounts excreted unchanged. This research highlights the compound's extensive metabolism and the principal routes involved, which could be informative for understanding similar compounds' metabolic profiles (Renzulli et al., 2011).
Neurotransmitter System Studies
Another significant application is in the study of neurotransmitter systems, where compounds like N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide may interact with specific receptors or transporters in the brain. For example, the research by Rabiner et al. (2002) demonstrates the use of a novel, selective 5-HT(1A) antagonist in assessing receptor occupancy in the human brain. Such studies are crucial for developing new therapeutic agents targeting specific neurotransmitter systems (Rabiner et al., 2002).
Diagnostic Imaging Applications
Compounds with specific receptor binding properties are also valuable in diagnostic imaging, particularly in positron emission tomography (PET) and other nuclear medicine applications. Studies like those by Pike et al. (1996) on [carbonyl-11C]WAY-100635 provide insights into the exquisite delineation of 5-HT1A receptors in the human brain, demonstrating the potential of such compounds in visualizing neurotransmitter receptor distribution and density (Pike et al., 1996).
Investigation of Disease Pathophysiology
Research applications extend to investigating the pathophysiology of diseases, such as Alzheimer's disease, where amyloid and tau pathologies play significant roles. The dynamic changes in PET amyloid and FDG imaging in different stages of Alzheimer's disease, as studied by Kadir et al. (2012), illustrate how compounds labeled for PET imaging can contribute to understanding disease progression and potential therapeutic intervention points (Kadir et al., 2012).
Safety and Dosimetry in Clinical Populations
Lastly, evaluating new compounds' safety and dosimetry in human subjects is crucial for their potential clinical applications. Studies like the one by Brier et al. (2022) on 11C-CS1P1, targeting sphingosine-1-phosphate receptor 1, highlight the importance of assessing these parameters in the development of diagnostic and therapeutic radiotracers (Brier et al., 2022).
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUWGYVASATWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)
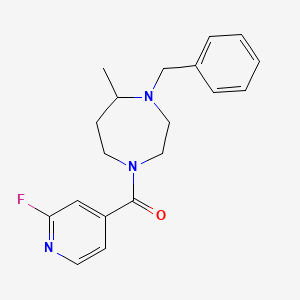
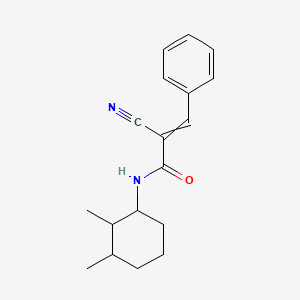
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)
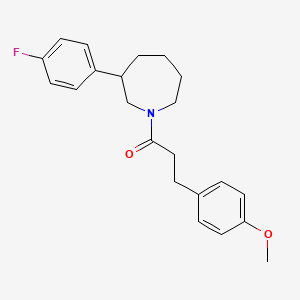

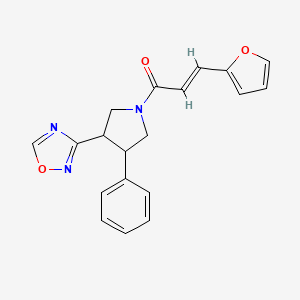
![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)

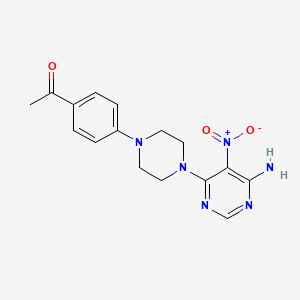
![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)
![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)